molecular formula C8H4Br2ClFO B1460263 5'-Bromo-3'-chloro-2'-fluorophenacyl bromide CAS No. 1805518-57-3

5'-Bromo-3'-chloro-2'-fluorophenacyl bromide

Cat. No.: B1460263
CAS No.: 1805518-57-3
M. Wt: 330.37 g/mol
InChI Key: NNBHQLPGZKCEQG-UHFFFAOYSA-N
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Description

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl bromides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group

Biochemical Analysis

Biochemical Properties

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their function and regulation . The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity.

Cellular Effects

The effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cellular processes by inhibiting key enzymes and proteins involved in signal transduction and metabolic pathways . This disruption can lead to changes in gene expression, affecting the overall function and health of the cell.

Molecular Mechanism

At the molecular level, 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression and cellular metabolism . Additionally, the compound may interact with other proteins and biomolecules, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal inhibitory effects on enzymes and cellular processes. At higher doses, it can cause significant inhibition, leading to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular function and overall health.

Metabolic Pathways

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibitory effects on key enzymes can lead to alterations in metabolic pathways, disrupting normal cellular metabolism . These changes can have significant implications for cellular function and overall health.

Transport and Distribution

The transport and distribution of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide within cells and tissues are crucial for its activity and function. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . This distribution is essential for the compound’s inhibitory effects on enzymes and cellular processes.

Subcellular Localization

The subcellular localization of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for the compound’s inhibitory effects on enzymes and other biomolecules, influencing cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide typically involves the bromination of 3-chloro-2-fluorophenacyl bromide. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted phenacyl derivatives, oxidized or reduced phenacyl compounds, and coupled products with various functional groups .

Scientific Research Applications

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the development of biochemical probes and labeling agents.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromo-3’-chloro-2’-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. This reactivity is exploited in various synthetic applications to introduce different functional groups into the phenacyl framework .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-2-fluorobenzoic acid
  • 2-Bromo-5-fluorobenzaldehyde
  • 4-Bromo-3-chlorophenol
  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid

Uniqueness

5’-Bromo-3’-chloro-2’-fluorophenacyl bromide is unique due to the presence of multiple halogen atoms, which enhance its reactivity and versatility in organic synthesis. The combination of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-bromo-1-(5-bromo-3-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHQLPGZKCEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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